5-Nitrobenzothiazole
Overview
Description
5-Nitrobenzothiazole is an aromatic heterocyclic compound with the chemical formula C₇H₄N₂O₂S. It is known for its diverse applications in the fields of pharmaceuticals and agrochemicals . The compound consists of a benzene ring fused to a thiazole ring, with a nitro group attached to the benzene ring. This structure imparts unique chemical and physical properties to this compound, making it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Scientific Research Applications
5-Nitrobenzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
When handling 5-Nitrobenzothiazole, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
- The primary targets of 5-Nitrobenzothiazole are not explicitly mentioned in the available literature. However, it’s important to note that molecules containing a benzothiazole moiety exhibit a wide spectrum of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, antioxidant, and immunomodulatory effects .
- The proposed mechanism involves an acid-catalyzed cascade of the Knoevenagel reaction, condensation of the second aldehyde molecule with 2-aminobenzothiazole, and Diels–Alder heterocycloaddition of intermediates. Ethanol (EtOH) has been found to be an effective solvent for this reaction, resulting in a yield of 92% within 21 minutes .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
5-Nitrobenzothiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with cadmium ions, where this compound acts as a fluorescent chelator. This interaction is crucial for studying cadmium uptake and distribution within cells. The compound forms complexes with cadmium ions, which can be detected using fluorescence microscopy, providing insights into the cellular distribution of cadmium .
Cellular Effects
This compound influences various cellular processes, particularly in the context of heavy metal detoxification. In plant cells, for instance, it has been used to study the vacuolar sequestration of cadmium. The compound’s interaction with cadmium ions helps elucidate the mechanisms by which cells manage and detoxify heavy metals. Additionally, this compound has been shown to affect cell signaling pathways and gene expression related to metal homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to bind with cadmium ions. This binding interaction is facilitated by the nitro group and the benzothiazole ring, which provide the necessary chemical environment for chelation. The compound’s ability to form stable complexes with cadmium ions is crucial for its role in studying metal transport and detoxification mechanisms. Additionally, this compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under standard laboratory conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, particularly in the context of heavy metal detoxification .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may facilitate the study of metal transport and detoxification without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research .
Metabolic Pathways
This compound is involved in metabolic pathways related to heavy metal detoxification. The compound interacts with enzymes such as phytochelatin synthase, which plays a role in the synthesis of phytochelatins—peptides that bind and sequester heavy metals. This interaction is essential for the detoxification and storage of cadmium ions within plant cells. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, in plant cells, the compound is transported into vacuoles via ABC-type transporters such as AtABCC3. This transport mechanism is crucial for the sequestration and detoxification of cadmium ions. The distribution of this compound within cells can be visualized using fluorescence microscopy, providing insights into its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the vacuoles of plant cells. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The vacuolar sequestration of this compound is essential for its role in heavy metal detoxification, as it allows for the safe storage of cadmium ions away from sensitive cellular processes. Additionally, the compound’s localization can influence its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzothiazole typically involves the nitration of benzothiazole. One common method is the electrophilic nitration of benzothiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is becoming increasingly common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzothiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Cyclization: This compound can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products Formed
Reduction: 5-Aminobenzothiazole
Substitution: Various substituted benzothiazoles depending on the nucleophile used
Cyclization: Complex heterocyclic compounds with potential biological activity
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Similar structure but with an amino group instead of a nitro group.
2-Mercaptobenzothiazole: Contains a thiol group instead of a nitro group.
Benzothiazole: The parent compound without any substituents on the benzene ring
Uniqueness
5-Nitrobenzothiazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances the compound’s ability to participate in various chemical reactions and contributes to its potential as a bioactive molecule .
Properties
IUPAC Name |
5-nitro-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUQLELVLDMMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325441 | |
Record name | 5-Nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-07-6 | |
Record name | 2942-07-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Nitrobenzothiazole in studying cadmium uptake in plants?
A1: While this compound itself is not directly involved in cadmium uptake in plants, its derivative, this compound coumarin (BTC-5N), acts as a fluorescent probe. [] BTC-5N binds to cadmium ions, enabling researchers to visualize and analyze the cellular distribution of cadmium within plant cells. This helps in understanding the mechanisms of cadmium uptake, transport, and detoxification in plants, particularly in the context of phytochelatin (PC)-mediated tolerance. []
Q2: Can you elaborate on the selectivity of this compound coumarin (BTC-5N) as a fluorescent probe for metal ions?
A3: BTC-5N demonstrates a high affinity for Cadmium (Cd2+), making it a valuable tool for studying Cd2+ dynamics in biological systems. [] While it can bind other metal ions like Manganese (Mn2+), Calcium (Ca2+), and Strontium (Sr2+), its effectiveness in detecting these ions is lower compared to Cd2+. [] This selectivity makes BTC-5N a powerful tool for studying cadmium-specific processes, such as its role in triggering exocytosis in certain cell types. []
Q3: Are there any documented environmental impacts associated with this compound or its derivatives?
A4: Currently, the provided research papers do not offer specific information regarding the environmental impact or degradation pathways of this compound or its derivatives like BTC-5N. [, , ] Given the increasing use of such compounds in biological research, further investigation into their environmental fate, persistence, and potential ecotoxicological effects is crucial.
Q4: Has this compound been investigated for potential applications beyond its role as a chemical intermediate and fluorescent probe precursor?
A5: The provided research primarily focuses on the use of this compound as a precursor for synthesizing fluorescent probes like BTC-5N and its role in understanding nitration reactions. [, , ] There is no mention of exploring its application in other domains like medicinal chemistry, material science, or catalysis. This suggests potential avenues for future research to investigate its properties and potential applications in diverse fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.